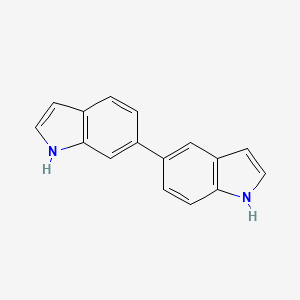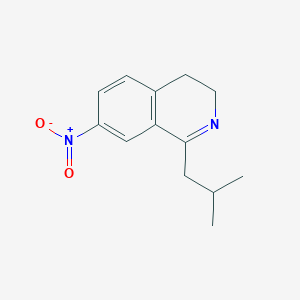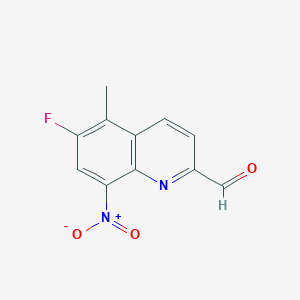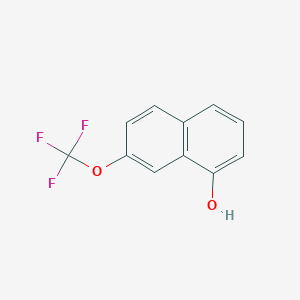
5,6'-Bi-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H,1’H-5,6’-Biindole is a heterocyclic compound consisting of two indole units connected at the 5 and 6 positions Indole derivatives are significant in various fields due to their biological and chemical properties
准备方法
Synthetic Routes and Reaction Conditions: 1H,1’H-5,6’-Biindole can be synthesized through several methods. One common approach is the Madelung indole synthesis, which involves the cyclization of N,N’-bis-formyl-o-tolidine under strong basic conditions and high temperatures (350°C) to produce the dimeric indole . Another method involves the reaction of indole derivatives with palladium(II) acetate in the presence of a bidentate ligand and a soluble base under reflux conditions .
Industrial Production Methods: Industrial production of 1H,1’H-5,6’-Biindole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
化学反应分析
Types of Reactions: 1H,1’H-5,6’-Biindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, especially at the C2 and C3 positions of the indole rings.
Common Reagents and Conditions:
Oxidation: Reagents like cerium(IV) ammonium nitrate (CAN) are used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, quinonoid derivatives, and dihydroindoles, depending on the specific reaction conditions and reagents used.
科学研究应用
1H,1’H-5,6’-Biindole has numerous applications in scientific research:
作用机制
The mechanism by which 1H,1’H-5,6’-Biindole exerts its effects involves interactions with various molecular targets and pathways. For example, it can act as an inhibitor of specific enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism depends on the specific derivative and its target .
相似化合物的比较
5,5’-Biindole: Another dimeric indole compound with similar structural features.
3,3’-Biindole-2,2’(1H,1’H)-dione: Known for its nonlinear optical properties.
1,1’-Dimethyl-2’,3’-dihydro-1H,1’H-2,3’-biindole: A derivative with unique reactivity due to its methyl groups.
Uniqueness: 1H,1’H-5,6’-Biindole is unique due to its specific connectivity at the 5 and 6 positions, which imparts distinct chemical and biological properties compared to other biindole derivatives
属性
CAS 编号 |
341023-06-1 |
|---|---|
分子式 |
C16H12N2 |
分子量 |
232.28 g/mol |
IUPAC 名称 |
5-(1H-indol-6-yl)-1H-indole |
InChI |
InChI=1S/C16H12N2/c1-2-13(10-16-11(1)5-7-18-16)12-3-4-15-14(9-12)6-8-17-15/h1-10,17-18H |
InChI 键 |
UWKFRZWDZQVPPS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=C1C=CN2)C3=CC4=C(C=C3)NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![n-(2-Ethylpyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B11878503.png)


![4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11878536.png)








![1,7-Diazaspiro[4.5]decane, 1-methyl-7-(3-pyridinyl)-](/img/structure/B11878579.png)
